2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N'-(3-methylphenyl)acetohydrazide
Overview
Description
2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with 3-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with 2,2-bis(2,5-dimethylphenyl)-2-hydroxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different hydrazide derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 2,2-bis(2,5-dimethylphenyl)-2-oxo-N’-(3-methylphenyl)acetohydrazide.
Reduction: Formation of various reduced hydrazide derivatives.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The hydroxyl and hydrazide groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(2,4-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide
- 2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(4-methylphenyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N’-(3-methylphenyl)acetohydrazide exhibits unique properties due to the specific positioning of the methyl groups on the aromatic rings. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2,2-bis(2,5-dimethylphenyl)-2-hydroxy-N'-(3-methylphenyl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-16-7-6-8-21(13-16)26-27-24(28)25(29,22-14-17(2)9-11-19(22)4)23-15-18(3)10-12-20(23)5/h6-15,26,29H,1-5H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJYEJTCDTJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NNC(=O)C(C2=C(C=CC(=C2)C)C)(C3=C(C=CC(=C3)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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